Myclobutanil hydroxide

Vue d'ensemble

Description

Myclobutanil hydroxide is a chemical compound known for its role as a 14-α demethylase inhibitor. This compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting fungal cell wall formation . It is also known to weakly inhibit testosterone production .

Mécanisme D'action

Target of Action

Myclobutanil hydroxide primarily targets the 14-α demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to impaired fungal cell membrane formation .

Mode of Action

This compound acts as a sterol demethylation (CYP51) inhibitor . It binds to the active site of the 14-α demethylase enzyme, thereby inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its deficiency leads to increased membrane permeability and leakage of cellular components . This compound can also bind to the active sites of other enzymes such as dehydrogenase, phosphatase, and protease .

Pharmacokinetics

These models incorporate key input parameters such as Caco-2 permeability, plasma binding, blood to plasma ratio, and liver microsomal half-life .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to the death of the fungus .

Action Environment

This compound is widely used for the protection of crops against fungal diseases . High doses of myclobutanil can affect the soil environment . When leached into water bodies, Myclobutanil is a water pollutant because its toxicity offers risks to the environment and human health .

Analyse Biochimique

Biochemical Properties

Myclobutanil hydroxide interacts with various enzymes and proteins in biochemical reactions. It acts as a steroid demethylation (CYP51) inhibitor, specifically inhibiting ergosterol biosynthesis . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity of these membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cell signaling pathways and altering gene expression . High doses of Myclobutanil can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of dehydrogenase, phosphatase, and protease, inhibiting or activating these enzymes . This binding interaction leads to changes in gene expression and impacts the overall function of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The persistence of Myclobutanil in various soil types was determined under both laboratory and field conditions, and the reported dissipation half-life (DT 50) values ranged from 11.0–19.2 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. PCR analyses showed that Myclobutanil causes some DNA sequence changes on the genome depending on the increase in the fungicide dose and exposure time . It was determined that Myclobutanil has a serious genotoxic effect, even in low doses like 25-50 ppm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenase, phosphatase, and protease, affecting metabolic flux or metabolite levels . The metabolic pathway of Myclobutanil in male rats was proposed, which included the following five metabolites: RH-9089, RH-9090, RH-9090 Sulfate, M1, and M2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The enantiomer fractions (EFs) were less than 0.5 with time in the liver, kidney, heart, lung, and testis, suggesting preferential enrichment of (-)-Myclobutanil in these tissues .

Subcellular Localization

It is known that this compound can bind to the active sites of various enzymes, potentially directing it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of myclobutanil hydroxide typically involves the alkylation of 4-chlorophenylacetonitrile with butyl chloride, followed by treatment with dibromomethane and sodium hydroxide in dimethyl sulfoxide. The resulting intermediate is then reacted with the potassium salt of 1,2,4-triazole in dimethyl formamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and supplied to various industries for research and application purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Myclobutanil hydroxide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can result in the formation of reduced compounds. Substitution reactions can produce a variety of new compounds depending on the nucleophiles used .

Applications De Recherche Scientifique

Myclobutanil hydroxide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used to study the inhibition of ergosterol synthesis and its effects on fungal cell wall formation.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.

Industry: It is used in the production of fungicides and other agricultural chemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Myclobutanil: A broad-spectrum systemic fungicide that also inhibits ergosterol synthesis.

Fluconazole: Another triazole antifungal that inhibits ergosterol synthesis but is used primarily in medical applications.

Itraconazole: Similar to fluconazole, it is used to treat fungal infections by inhibiting ergosterol synthesis.

Uniqueness

Myclobutanil hydroxide is unique in its specific inhibition of 14-α demethylase and its weak inhibition of testosterone production. This dual action makes it a valuable compound for both agricultural and medical research .

Propriétés

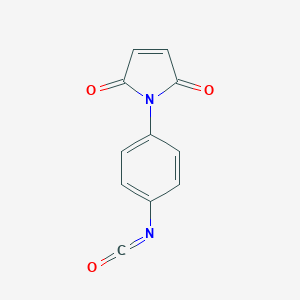

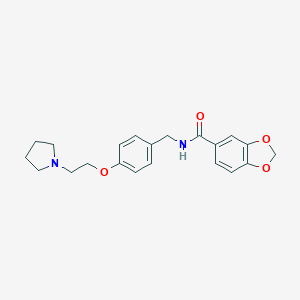

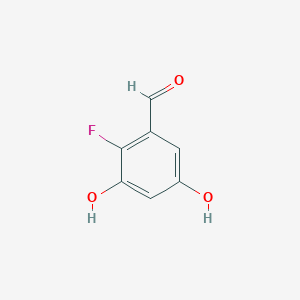

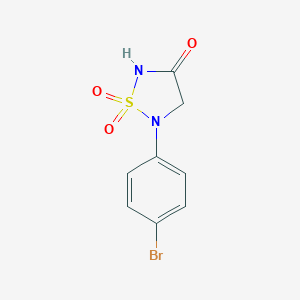

IUPAC Name |

2-(4-chlorophenyl)-5-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-17,9-20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOATAFAFIXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922210 | |

| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116928-93-9 | |

| Record name | Myclobutanil hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCLOBUTANIL HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WPK17I4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.